molecular formula C6H6N4OS B6263249 5-methoxythiazolo[5,4-d]pyrimidin-2-amine CAS No. 920313-63-9

5-methoxythiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B6263249
CAS No.: 920313-63-9
M. Wt: 182.2
InChI Key:
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Description

5-Methoxythiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like bromine.

Chemical Reactions Analysis

Types of Reactions

5-Methoxythiazolo[5,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Methoxythiazolo[5,4-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxythiazolo[5,4-d]pyrimidin-2-amine is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

920313-63-9

Molecular Formula

C6H6N4OS

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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